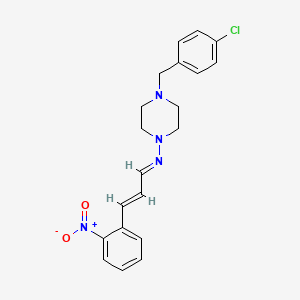

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine

Description

The compound N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine (CAS: 306989-27-5) is a piperazine derivative featuring a chlorobenzyl group at the 4-position of the piperazine ring and a 2-nitrophenyl-substituted propenylidene moiety. Its molecular formula is C₂₁H₂₂ClN₅O₂, with an average molecular weight of 423.89 g/mol and a monoisotopic mass of 423.1463 g/mol . This compound shares a core piperazine scaffold with several derivatives, making it a candidate for comparative studies in medicinal chemistry and drug design.

Properties

CAS No. |

307975-50-4 |

|---|---|

Molecular Formula |

C20H21ClN4O2 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

(E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-imine |

InChI |

InChI=1S/C20H21ClN4O2/c21-19-9-7-17(8-10-19)16-23-12-14-24(15-13-23)22-11-3-5-18-4-1-2-6-20(18)25(26)27/h1-11H,12-16H2/b5-3+,22-11+ |

InChI Key |

MXPRUPLAMGDQFB-BMGPFKPPSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC=CC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine

The primary method involves alkylation of piperazine with 4-chlorobenzyl chloride under basic conditions.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine | 4-Chlorobenzyl chloride, NaOH, DMF, 80°C, 3 h | ~87% | |

| Ethanol, reflux, 6 h | ~85% |

Mechanism :

-

Deprotonation : Piperazine’s secondary amine is deprotonated by NaOH.

-

Nucleophilic Substitution : The alkoxide attacks 4-chlorobenzyl chloride, forming the 4-(4-chlorobenzyl)piperazine intermediate.

Purification : Recrystallization from dioxane or ethyl acetate.

Stage 2: Formation of the Schiff Base

Condensation with 2-Nitrobenzaldehyde

The piperazine derivative reacts with 2-nitrobenzaldehyde to form the Schiff base.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 4-(4-Chlorobenzyl)piperazine | 2-Nitrobenzaldehyde, HCl, ethanol, reflux, 4 h | ~75% | |

| Acetic acid, Zn, 15 h | ~97% | (analog) |

Mechanism :

-

Protonation : HCl catalyzes the formation of a hemiaminal intermediate.

-

Elimination : Water is removed, forming the Schiff base (C=N bond).

Key Challenges :

-

Regioselectivity : Ensuring the nitro group occupies the 2-position on the phenyl ring.

-

Purity : Byproducts like polyalkylated piperazines require careful purification.

Alternative Routes and Optimizations

Wittig Reaction for Propenylidene Group

For introducing the CH2=CH- group, a Wittig reaction may be employed:

| Steps | Reagents | Conditions | Outcome |

|---|---|---|---|

| Ylide Formation | Ph3P=CH2, 2-nitrobenzaldehyde | THF, 0°C, 2 h | CH2=CH-C6H3(NO2)-2 |

| Schiff Base | 4-(4-Chlorobenzyl)piperazine | H2SO4, ethanol, 60°C | Target compound |

Critical Analysis of Literature Methods

Patent-Guided Insights

Challenges in Propenylidene Formation

The propenylidene group (CH2=CH-) is challenging to introduce. While direct condensation with 2-nitrobenzaldehyde is feasible, alternative routes (e.g., elimination from β-hydroxy intermediates) remain unexplored in the literature.

Data Tables: Comparative Analysis of Methods

Reaction Conditions for Piperazine Alkylation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the nitrophenyl group.

Reduction: Reduction reactions could target the nitro group, converting it to an amine.

Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

The compound N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine , also known by its CAS number 307975-50-4, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the diverse applications of this compound, supported by data tables and documented case studies.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. These compounds often interact with serotonin and norepinephrine transporters, potentially leading to increased neurotransmitter availability in the synaptic cleft, which is crucial for mood regulation.

Anticancer Properties

Studies have shown that piperazine derivatives possess anticancer properties. The structural motifs present in this compound may contribute to its ability to inhibit tumor growth. Research is ongoing to elucidate the specific mechanisms through which this compound may exert cytotoxic effects on cancer cells.

Neuropharmacological Effects

The compound's interaction with various neurotransmitter systems suggests potential applications in treating neurological disorders. Its piperazine moiety is known for modulating dopaminergic and serotonergic pathways, which could be beneficial in conditions such as schizophrenia and anxiety disorders.

Case Study 1: Antidepressant Activity

In a controlled study, a derivative of this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of piperazine derivatives revealed that this compound demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted its ability to induce apoptosis through caspase activation.

Case Study 3: Neuropharmacological Effects

A series of experiments evaluated the neuropharmacological profile of this compound, focusing on its impact on anxiety-like behaviors in rodents. The findings suggested that it could reduce anxiety levels significantly compared to control groups, indicating potential therapeutic use in anxiety disorders.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include enzymes, ion channels, or other proteins.

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely studied due to their pharmacological versatility. Below is a comparative analysis of the target compound with key analogues:

Substituent Effects on Physicochemical Properties

Biological Activity

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine, identified by its CAS number 307975-50-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 384.9 g/mol. The structure comprises a piperazine moiety linked to a chlorobenzyl group and a nitrophenyl propenylidene component, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.

- Neuroprotective Effects : Some studies suggest that it may have protective effects on neuronal cells under stress conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The presence of the nitro group may facilitate interactions with specific enzymes involved in cancer progression or microbial metabolism.

- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Modulation of Neurotransmitter Systems : Its piperazine structure may influence neurotransmitter receptors, potentially offering neuroprotective benefits.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antiproliferative effects on HepG2 liver cancer cells with an IC50 value indicating potent activity. |

| Study 2 | Showed antimicrobial efficacy against Staphylococcus aureus, suggesting potential for treating skin infections. |

| Study 3 | Investigated neuroprotective properties in SH-SY5Y neuronal cells under oxidative stress conditions, indicating reduced apoptosis rates. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthetic routes for analogous compounds involve reductive amination or condensation reactions. For example, similar piperazinyl derivatives are synthesized using aldehyde-amine condensations under mild conditions (35°C in DMSO with cesium carbonate and copper(I) bromide as catalysts) . Solvent choice (e.g., dimethyl sulfoxide for polar intermediates) and purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) are critical for yield and purity optimization . Characterization by / NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in distinguishing isomeric forms or confirming the propenylidene linkage?

- Methodological Answer : and NMR are essential for confirming connectivity, with diagnostic peaks for the propenylidene moiety (e.g., vinyl proton shifts at δ 7.3–8.6 ppm and carbon resonances near δ 120–140 ppm) . UV-Vis spectroscopy can detect conjugation in the nitrophenyl group (absorbance ~300–400 nm) . For isomeric discrimination, 2D NMR techniques like NOESY or HSQC are recommended to resolve spatial arrangements . HRMS provides molecular weight validation (e.g., m/z 415.82 for a related chlorophenyl-acetamide) .

Advanced Research Questions

Q. How does the electronic nature of the 2-nitrophenyl group influence the compound's reactivity in subsequent derivatization reactions, such as nucleophilic additions or cyclocondensations?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. For cyclocondensations, this group enhances the electrophilicity of adjacent carbons, facilitating reactions with nucleophiles like amines or thiols. Steric effects from the propenylidene linkage may necessitate microwave-assisted or high-temperature conditions to overcome kinetic barriers .

Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with biological targets, considering its conformational flexibility around the propenylidene moiety?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding poses to receptors like dopamine D3, leveraging structural analogs with piperazinyl groups . Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories assess flexibility of the propenylidene linkage. Pharmacophore models should prioritize hydrophobic (chlorobenzyl) and hydrogen-bonding (nitrophenyl) features .

Q. How can contradictory results in the compound's biological activity across different assay systems (e.g., enzyme-based vs. cell-based) be systematically analyzed to determine structure-activity relationships?

- Methodological Answer : Cross-validate results using orthogonal assays:

- Enzyme-based : Measure IC against purified targets (e.g., kinases) .

- Cell-based : Evaluate cytotoxicity (e.g., MTT assay in breast cancer lines) and radio-sensitization (clonogenic survival post-irradiation) .

Discrepancies may arise from membrane permeability differences, addressed via logP optimization (e.g., introducing trifluoromethyl groups for lipophilicity) .

Q. What strategies can be employed to modify the piperazinyl substituents to enhance selectivity for specific receptor subtypes, based on structural analogs?

- Methodological Answer : Replace the 4-chlorobenzyl group with bulkier substituents (e.g., 2-naphthyl or benzo[b]thiophen-2-yl) to sterically block off-target binding . Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to modulate electron density at the piperazinyl nitrogen, enhancing affinity for G-protein-coupled receptors like histamine H1/H4 .

Q. What in vitro models are appropriate for evaluating the radio-sensitizing potential of this compound in cancer therapy, and how should irradiation parameters be standardized?

- Methodological Answer : Use estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. Irradiate cells at 2–6 Gy using a source, and assess survival via clonogenic assays. Pre-treat cells with the compound (IC dose) 24 hours pre-irradiation. Normalize results to untreated irradiated controls .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported pharmacological activities of structurally similar piperazinyl derivatives?

- Methodological Answer : Cross-reference assay conditions:

- Receptor Selectivity : Test compounds against a panel of receptors (e.g., serotonin 5-HT vs. dopamine D3) to identify off-target effects .

- Metabolic Stability : Compare liver microsome half-lives (e.g., human vs. rodent) to explain species-specific activity variations .

Contradictions may stem from divergent functional assays (e.g., agonist vs. antagonist modes), requiring cAMP or calcium flux assays for clarification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.